Cooling Potency: 10× Menthol and 7.5× WS-3 in Human Sensory Panel Testing
In a controlled human sensory panel study reported in the foundational Givaudan patent US 7,414,152 B2, panelists were asked to identify the concentration of each cooling compound required to produce a cooling intensity equal to or slightly higher than that of a 2.0 ppm menthol reference solution. The target compound N-(4-cyanomethylphenyl)-p-menthanecarboxamide (CAS 852379-28-3) achieved equivalent or superior cooling at just 0.2 ppm, compared to 2.0 ppm for menthol and 1.5 ppm for WS-3 [1]. This represents a 10-fold potency advantage over menthol and a 7.5-fold advantage over WS-3 [1].
| Evidence Dimension | Cooling intensity threshold concentration (equivalent to or slightly higher than 2.0 ppm menthol reference) |
|---|---|
| Target Compound Data | 0.2 ppm (N-(4-cyanomethylphenyl)-p-menthanecarboxamide, CAS 852379-28-3) |
| Comparator Or Baseline | Menthol: 2.0 ppm; WS-3 (N-ethyl-p-menthane-3-carboxamide): 1.5 ppm |
| Quantified Difference | Target compound is 10× more potent than menthol (2.0/0.2); 7.5× more potent than WS-3 (1.5/0.2) |
| Conditions | Aqueous solution tasting; small trained panel; intensity matched to 2.0 ppm menthol reference; patent US 7,414,152 B2 Table 1 |
Why This Matters
This 7.5–10× potency advantage allows formulators to achieve target cooling intensity at substantially lower use levels (0.002–0.006 wt% in oral care), reducing both raw material cost-in-use and potential off-target sensory interference.
- [1] Galopin CC, Krawec PV, Slack JP, Tigani LW. N-substituted p-menthane carboxamides. United States Patent US 7,414,152 B2. Givaudan SA. Published August 19, 2008. Table 1, columns 5–6. View Source
